![molecular formula C25H25ClFN5O3 B2623282 N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide CAS No. 1251671-87-0](/img/structure/B2623282.png)
N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide
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Overview
Description
N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Mechanism of Action
Target of action
Indole derivatives and triazole derivatives are known to bind with high affinity to multiple receptors . They are capable of interacting with a variety of enzymes and receptors in the biological system .
Mode of action
The mode of action of these compounds generally involves their interaction with these targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives and triazole derivatives can affect various biochemical pathways. For instance, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of these compounds’ actions would be dependent on their specific targets and the pathways they affect .
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized with high yield and purity. N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has also been extensively studied, and its biological activities are well-characterized. However, N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis. Additionally, N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide and its potential therapeutic applications in various diseases. In vivo studies are needed to determine the pharmacokinetics, toxicity, and potential side effects of N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide. Additionally, the development of more efficient and cost-effective synthesis methods for N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide may facilitate its use in further research and potential clinical applications. Finally, the potential use of N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide in combination with other drugs or therapies should be investigated to determine its synergistic effects.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide involves the reaction of 3-chlorobenzoic acid with N-(2-hydroxyethyl)piperazine in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-(bromomethyl)benzoyl chloride. The final product is obtained by treating the intermediate with sodium hydroxide and hydrochloric acid. The synthesis of N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying degrees of efficiency.
Scientific Research Applications
N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain. Additionally, N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide has been investigated for its potential antipsychotic effects by targeting the dopamine D2 receptor. These findings suggest that N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide may have potential applications in the treatment of inflammatory diseases, pain, and psychiatric disorders.
properties
IUPAC Name |
3-[2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN5O3/c26-20-14-17(27)11-10-16(20)15-31-25(35)32-21-9-5-4-8-19(21)23(34)30(24(32)29-31)13-12-22(33)28-18-6-2-1-3-7-18/h4-5,8-11,14,18H,1-3,6-7,12-13,15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRKAQMPOUUPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide |
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